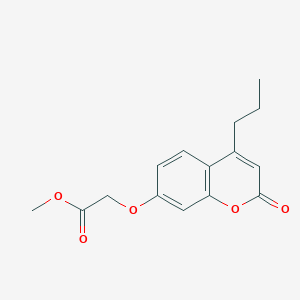
N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-甲氧基苯亚甲基)-3-(4-甲氧基苯基)-1H-吡唑-5-羧酰肼是一种合成的有机化合物,以其在科学研究中的多种应用而闻名。该化合物具有吡唑环,这是一种含有三个碳原子和两个相邻氮原子的五元杂环。苯亚甲基和苯环上的甲氧基的存在增强了其化学反应性和潜在的生物活性。
准备方法
合成路线和反应条件
N'-(2-甲氧基苯亚甲基)-3-(4-甲氧基苯基)-1H-吡唑-5-羧酰肼的合成通常涉及多步过程:
吡唑环的形成: 第一步涉及合适的肼衍生物与 1,3-二羰基化合物的环化反应,形成吡唑环。
缩合反应: 然后将吡唑衍生物在酸催化剂的存在下与 2-甲氧基苯甲醛进行缩合反应,形成苯亚甲基部分。
最终偶联: 将所得中间体与 4-甲氧基苯肼偶联,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这包括使用高效催化剂、控制反应环境和采用重结晶和色谱等纯化技术。
化学反应分析
反应类型
N'-(2-甲氧基苯亚甲基)-3-(4-甲氧基苯基)-1H-吡唑-5-羧酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,导致形成相应的氧化物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,导致形成还原衍生物。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 酸性或中性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 氯化亚砜等卤化剂,用于引入卤素。
主要产品
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成卤代衍生物。
科学研究应用
N'-(2-甲氧基苯亚甲基)-3-(4-甲氧基苯基)-1H-吡唑-5-羧酰肼在科学研究中具有广泛的应用:
化学: 用作合成更复杂有机分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其在治疗各种疾病方面的潜在治疗效果。
工业: 用于开发新材料和化学工艺。
作用机制
N'-(2-甲氧基苯亚甲基)-3-(4-甲氧基苯基)-1H-吡唑-5-羧酰肼发挥作用的机制涉及与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性并影响生物途径。例如,它可以抑制参与疾病进展的某些酶的活性,从而表现出治疗潜力。
相似化合物的比较
类似化合物
- N'-(2-羟基苯亚甲基)-3-(4-羟基苯基)-1H-吡唑-5-羧酰肼
- N'-(2-氯苯亚甲基)-3-(4-氯苯基)-1H-吡唑-5-羧酰肼
- N'-(2-硝基苯亚甲基)-3-(4-硝基苯基)-1H-吡唑-5-羧酰肼
独特性
N'-(2-甲氧基苯亚甲基)-3-(4-甲氧基苯基)-1H-吡唑-5-羧酰肼的独特性在于甲氧基的存在,它增强了其化学反应性和潜在的生物活性。这使其成为各种研究应用的宝贵化合物,使其区别于可能缺乏这些官能团的其他类似化合物。
属性
分子式 |
C19H18N4O3 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-15-9-7-13(8-10-15)16-11-17(22-21-16)19(24)23-20-12-14-5-3-4-6-18(14)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI 键 |
RJFVQUANUNVDIB-UDWIEESQSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC |
规范 SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11663738.png)
![(3,5-Dimethylpiperidin-1-yl)[2-(4-propoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11663746.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663747.png)
![4-methyl-N-[3-oxo-3-(1,4,7-trioxa-10-azacyclododecan-10-yl)propyl]benzenesulfonamide](/img/structure/B11663749.png)
![N-Cyclohexyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11663757.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11663761.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663763.png)
![(5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11663768.png)

![methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B11663791.png)
![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11663800.png)

![Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11663811.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663818.png)
